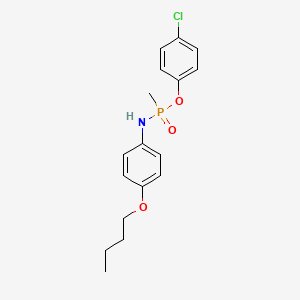![molecular formula C14H13F7N2O3S B4557882 1-(METHYLSULFONYL)-N~4~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE](/img/structure/B4557882.png)
1-(METHYLSULFONYL)-N~4~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE
Overview
Description
1-(METHYLSULFONYL)-N~4~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a methylsulfonyl group and a tetrafluoro-trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(METHYLSULFONYL)-N~4~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions: 1-(METHYLSULFONYL)-N~4~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-(METHYLSULFONYL)-N~4~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(METHYLSULFONYL)-N~4~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Shares the tetrafluoro-trifluoromethylphenyl group but differs in the functional groups attached to the aromatic ring.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains similar trifluoromethyl groups but has a different core structure.
Uniqueness: 1-(METHYLSULFONYL)-N~4~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE is unique due to its combination of a piperidine ring with a methylsulfonyl group and a highly fluorinated aromatic ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
1-methylsulfonyl-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F7N2O3S/c1-27(25,26)23-4-2-6(3-5-23)13(24)22-12-10(17)8(15)7(14(19,20)21)9(16)11(12)18/h6H,2-5H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMCWTICTJEFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F7N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1-adamantyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4557803.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4557812.png)

![2-{[5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B4557832.png)
![N-(4-acetylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4557836.png)
![N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4557840.png)
![3-{[(sec-butylamino)carbonyl]amino}benzoic acid](/img/structure/B4557845.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4557847.png)

![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4557857.png)

![1-[1-(4-Ethylphenyl)ethyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B4557875.png)
![N-[1-(4-isopropylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide](/img/structure/B4557878.png)
